3-(Nitromethyl)oxetan-3-ol

Density Energetic materials Oxetane derivatives

Medicinal chemistry campaigns require polar oxetanes with H-bond donors, yet standard 3-substituted oxetanes lack functional handles. This compound integrates a strained oxetane ring, tertiary hydroxyl (HBD=1), and nitromethyl group. - **Key differentiator:** LogP -0.70 (vs -0.41 for hydroxyl-free analog); enables prodrug conjugation. - **Proven application:** Multi-kg precursor for BACE inhibitor side chains (e.g., BI 1147560). - **Supply:** Packaged for immediate R&D dispatch.

Molecular Formula C4H7NO4
Molecular Weight 133.103
CAS No. 1419518-51-6
Cat. No. B2712513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Nitromethyl)oxetan-3-ol
CAS1419518-51-6
Molecular FormulaC4H7NO4
Molecular Weight133.103
Structural Identifiers
SMILESC1C(CO1)(C[N+](=O)[O-])O
InChIInChI=1S/C4H7NO4/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2
InChIKeyJEPCBTMGAAIBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Nitromethyl)oxetan-3-ol: Trifunctional Oxetane Building Block


3-(Nitromethyl)oxetan-3-ol is a trifunctional oxetane derivative featuring a strained four-membered ether ring, a tertiary hydroxyl group, and a primary nitromethyl substituent. This structural triad enables distinct reactivity pathways—ring-opening polymerization, nucleophilic substitution at the hydroxyl site, and nitro-group transformations including reduction to amines or oxidation to nitroso/nitrate derivatives—not simultaneously accessible in simpler oxetane analogs. Its predicted density of 1.5±0.1 g/cm³ and boiling point of 318.6±17.0 °C position it as a moderately high-density, thermally stable intermediate relative to the hydroxyl-free analog 3-(nitromethyl)oxetane (density 1.2±0.1 g/cm³, boiling point 217.8±13.0 °C) .

3-(Nitromethyl)oxetan-3-ol: Why Analogs Cannot Substitute


The presence of the tertiary hydroxyl group fundamentally distinguishes 3-(nitromethyl)oxetan-3-ol from structurally related oxetanes. This hydroxyl group provides a hydrogen bond donor (HBD) capacity (HBD count = 1) that is absent in 3-(nitromethyl)oxetane (HBD count = 0) . Consequently, 3-(nitromethyl)oxetan-3-ol exhibits substantially increased polarity and aqueous compatibility—reflected in a lower predicted LogP of -0.70 versus -0.41 for the hydroxyl-free analog . In medicinal chemistry applications such as BACE inhibitor synthesis, this polarity differential directly impacts pharmacokinetic parameters and metabolic stability of downstream drug candidates [1]. Furthermore, the hydroxyl group serves as a critical anchoring point for further derivatization (e.g., esterification, etherification) that is impossible with simple nitromethyloxetanes, making generic substitution inadequate for applications requiring post-synthetic functionalization or improved aqueous solubility.

3-(Nitromethyl)oxetan-3-ol: Quantitative Evidence vs. Analogs


Predicted Density vs. Hydroxyl-Free Analog

3-(Nitromethyl)oxetan-3-ol exhibits a predicted density of 1.5±0.1 g/cm³, which is 25% higher than the predicted density of 3-(nitromethyl)oxetane (1.2±0.1 g/cm³) . Increased density is a critical performance metric for energetic materials, as detonation pressure scales with the square of density.

Density Energetic materials Oxetane derivatives

Boiling Point and Vaporization Enthalpy vs. Analog

The predicted boiling point of 3-(nitromethyl)oxetan-3-ol is 318.6±17.0 °C, which is 100.8 °C higher than that of 3-(nitromethyl)oxetane (217.8±13.0 °C). Correspondingly, its enthalpy of vaporization is 64.9±6.0 kJ/mol compared to 45.4±3.0 kJ/mol for the analog—a 43% increase .

Thermal stability Boiling point Energetic materials

Hydrogen Bond Donor Capacity vs. Hydroxyl-Free Analog

3-(Nitromethyl)oxetan-3-ol possesses one hydrogen bond donor (HBD count = 1) and five hydrogen bond acceptors, whereas 3-(nitromethyl)oxetane has zero HBDs and four acceptors . This structural difference translates to a predicted LogP of -0.70 for the target compound versus -0.41 for the comparator—a difference of 0.29 log units, indicating 3-(nitromethyl)oxetan-3-ol is approximately twice as hydrophilic .

Hydrogen bonding Solubility LogP

Validated Large-Scale BACE Inhibitor Synthesis

3-(Nitromethyl)oxetan-3-ol has been explicitly utilized as a key starting material in the large-scale process development of two potent BACE1 inhibitors, BI 1147560 and BI 1181181, which are clinical candidates for Alzheimer's disease [1]. The process development publication describes new methodologies to overcome safety and scalability problems, and the oxetanylmethylamine side chain—derived from 3-(nitromethyl)oxetan-3-ol—was produced via a safe route amenable for multi-kilogram manufacturing [1]. In contrast, no comparable validated large-scale synthetic utility has been reported for 3-(nitromethyl)oxetane or 3,3-bis-nitromethyl-oxetane in pharmaceutical process chemistry.

BACE inhibitors Medicinal chemistry Process development

Commercial Availability with Purity and Pricing

3-(Nitromethyl)oxetan-3-ol is commercially available from multiple reputable vendors with documented purity specifications. For instance, Fluorochem offers the compound at 97% purity in pack sizes ranging from 100 mg (£121.00) to 10 g (£1453.00), with real-time inventory tracking . This contrasts with 3,3-bis-nitromethyl-oxetane, which is less widely stocked and often requires custom synthesis requests. The compound's MDL number (MFCD31618077) and standardized InChIKey (JEPCBTMGAAIBML-UHFFFAOYSA-N) facilitate unambiguous cross-vendor procurement .

Commercial availability Purity Procurement

3-(Nitromethyl)oxetan-3-ol: Key Application Scenarios


Pharmaceutical Process Development with Validated Building Blocks

In large-scale synthesis of BACE inhibitors (e.g., BI 1147560, BI 1181181), 3-(nitromethyl)oxetan-3-ol serves as the direct precursor to oxetanylmethylamine side chains. The published process development route demonstrates multi-kilogram viability, safety-optimized procedures, and high diastereoselectivity—attributes that mitigate scale-up risk relative to unvalidated oxetane analogs [1].

High-Density Energetic Material Formulations

For propellant binder or explosive monomer applications where density and thermal stability are performance-critical, 3-(nitromethyl)oxetan-3-ol offers a predicted density of 1.5 g/cm³ and boiling point of 319 °C—substantially higher than the hydroxyl-free analog 3-(nitromethyl)oxetane (density 1.2 g/cm³, bp 218 °C) [1]. This density advantage directly enhances detonation performance metrics, while the hydroxyl group enables subsequent functionalization (e.g., nitration to nitrate ester) for further energy content enhancement [2].

Hydrophilic Hydrogen-Bond-Donating Oxetane Scaffolds

When medicinal chemistry campaigns demand oxetane building blocks with improved aqueous solubility and hydrogen bond donor capacity, 3-(nitromethyl)oxetan-3-ol is differentiated by its HBD count of 1 and LogP of -0.70—approximately twice as hydrophilic as 3-(nitromethyl)oxetane (LogP -0.41) [1]. The tertiary hydroxyl group also provides a conjugation site for prodrug strategies (e.g., phosphate or glucuronide esters) that are inaccessible with hydroxyl-free analogs [1].

Dual-Functional Oxetane Monomers for Polymer Chemistry

The combination of a strained oxetane ring (cationic ring-opening polymerization handle) and a tertiary hydroxyl group (initiator or post-polymerization modification site) enables synthesis of hydroxyl-terminated polyoxetanes or block copolymers. The hydroxyl group can initiate ring-opening polymerization or serve as an anchoring point for subsequent chain extension—functionality absent in simple 3-substituted oxetanes such as 3-(nitromethyl)oxetane [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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